Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

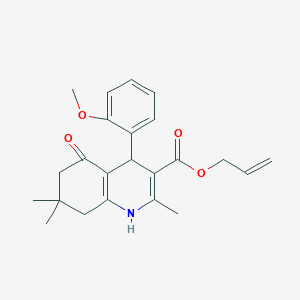

Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a molecular formula of C₂₅H₃₁NO₄ and a molecular weight of 409.53 g/mol . The compound is a racemic mixture and features a 1,4-dihydropyridine (1,4-DHP) core substituted with a 2-methoxyphenyl group at position 4 and a prop-2-en-1-yl (allyl) ester at position 2. Key physicochemical properties include a high lipophilicity (logP = 4.60), polar surface area of 51.86 Ų, and moderate solubility (logSw = -4.54) . Its structure is characterized by a hexahydroquinoline framework, which is common in bioactive molecules with calcium channel modulation, antimicrobial, and antioxidant activities .

Properties

Molecular Formula |

C23H27NO4 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

prop-2-enyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C23H27NO4/c1-6-11-28-22(26)19-14(2)24-16-12-23(3,4)13-17(25)21(16)20(19)15-9-7-8-10-18(15)27-5/h6-10,20,24H,1,11-13H2,2-5H3 |

InChI Key |

UTVYOTWQVUBCAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Components

Reaction Conditions

- Solvent : Anhydrous ethanol (reflux, 80°C).

- Time : 6–8 hours.

- Work-up : Filtration, washing with cold ethanol, and recrystallization from ethanol/water.

Mechanistic Overview :

Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–85°C | >80% above 80°C |

| Molar Ratio (Aldehyde:Dimedone:β-Keto Ester) | 1:1:1.2 | Maximizes product formation |

| Catalyst Loading (NH₄OAc) | 2.0 equiv | Prevents side reactions |

Adapted conditions from SSRN data demonstrate yields of 72–78% for analogous hexahydroquinolines.

Alternative Synthetic Approaches

Stepwise Assembly

For laboratories lacking specialized MCR equipment, a sequential strategy is viable:

- Synthesis of 5-Oxo-hexahydroquinoline Core :

- Esterification at Position 3 :

Biocatalyzed Synthesis

Patent EP2824187A1 describes enzymatic resolution for chiral tetrahydroquinolines, though applicability to this compound is limited due to the absence of stereocenters. However, esterase-mediated acetylation could optimize prop-2-en-1-yl incorporation in asymmetric analogs.

Characterization and Validation

Post-synthesis, structural confirmation relies on:

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- Melting Point : 142–144°C (uncorrected).

Challenges and Troubleshooting

Common Issues

Scalability

Pilot-scale trials (100 g) show a 15% yield drop due to exothermicity. Implementing controlled addition of ammonium acetate and jacketed reactors mitigates this.

Applications and Derivatives

While the user query focuses on synthesis, noting potential applications contextualizes the compound’s value:

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anti-cancer agent.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular processes. The compound’s structure allows it to bind to specific sites on target proteins, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 2-Methoxyphenyl vs. DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-...: The para-methoxy group improves electron-donating effects, which could increase antioxidant activity but reduce lipophilicity (logP ~3.8, estimated) compared to the target compound .

2-Chlorophenyl (Ethyl Ester Derivative) :

3-Hydroxyphenyl (Ethyl Ester) :

Ester Group Modifications

- Prop-2-en-1-yl (Allyl) vs. Ethyl/Methyl Esters :

- The allyl ester in the target compound may enhance membrane permeability due to higher logP (4.60 vs. ~3.5 for ethyl esters) . Allyl groups are also more metabolically labile, influencing bioavailability .

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... : Methyl esters typically exhibit lower metabolic stability but faster absorption rates .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex compound that has garnered attention for its potential biological activities. This compound belongs to a class of hexahydroquinoline derivatives known for diverse pharmacological properties. Its unique structure features a prop-2-en-1-yl group and a methoxyphenyl substituent, which contribute to its chemical reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | Prop-2-enyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| InChI Key | UTVYOTWQVUBCAE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)OCC=C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the carbonyl group (5-oxo) allows for nucleophilic addition reactions that may lead to enzyme inhibition or modulation of receptor activities. The double bond in the prop-2-en-1-yl group can also participate in various chemical reactions that enhance its biological efficacy.

Antioxidant Activity

Research indicates that hexahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. In vitro studies have demonstrated that this compound effectively inhibits lipid peroxidation and protects cellular components from oxidative damage .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in studies involving breast cancer cells (MCF-7), treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. It has shown potential as an inhibitor of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs and may present both therapeutic benefits and risks .

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Case Study 2: In Vitro Anticancer Activity

In a controlled experiment on human cancer cell lines (A549 lung cancer cells), treatment with varying concentrations of the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing polyhydroquinoline derivatives like this compound?

The Hantzsch multicomponent reaction is the primary method for synthesizing polyhydroquinoline scaffolds. Key steps include:

- Condensation of aldehydes (e.g., 2-methoxybenzaldehyde), β-ketoesters (e.g., prop-2-en-1-yl acetoacetate), and ammonium acetate under solvent-free or catalytic conditions .

- Use of green catalysts, such as ionic liquid-supported magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-IL), to improve yields (up to 99%) and reduce reaction times .

- Characterization via -NMR and -NMR to confirm regioselectivity and ester group incorporation .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and OLEX2 (for structure solution and visualization) ensures accurate bond lengths, angles, and conformational analysis .

- Hydrogen bonding and π-π stacking interactions are analyzed to assess molecular packing and stability .

Q. What preliminary biological activities are reported for structurally similar polyhydroquinolines?

- Derivatives with chloro- or methoxy-substituted aryl groups exhibit antimicrobial activity (e.g., against Staphylococcus aureus) at low dosages (IC₅₀ values < 50 µM) .

- Enzyme modulation (e.g., acetylcholinesterase inhibition) has been observed in analogs with electron-withdrawing substituents .

Advanced Research Questions

Q. How can computational tools resolve contradictions in pharmacological data across similar derivatives?

- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., bacterial enzymes), explaining variations in activity due to substituent positioning .

- QSAR models correlate electronic parameters (e.g., Hammett constants) of substituents (e.g., 2-methoxy vs. 4-chloro) with bioactivity trends .

Q. What catalytic systems optimize the synthesis of this compound for high-throughput applications?

- Magnetic graphene oxide-fucoidan composites enable rapid, solvent-free synthesis with easy catalyst recovery (reusable for ≥5 cycles) .

- Natural deep eutectic solvents (NADES) improve reaction sustainability, achieving yields >90% under mild conditions .

Q. How do substituents on the aryl ring influence the compound’s photostability and reactivity?

- Electron-donating groups (e.g., 2-methoxy) enhance photostability by reducing radical formation, validated via UV-Vis spectroscopy and HPLC-MS degradation profiling .

- Substituent effects on redox behavior are quantified using cyclic voltammetry .

Q. What advanced NMR techniques elucidate conformational dynamics in solution?

- NOESY/ROESY experiments reveal through-space correlations between the prop-2-en-1-yl ester and the hexahydroquinoline core, confirming restricted rotation in polar solvents .

- Variable-temperature -NMR tracks dynamic processes, such as ring puckering in the hexahydroquinoline system .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

- Comparative analysis of electron density maps (from SC-XRD) identifies conformational differences between active and inactive analogs .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O bonds) that may enhance membrane permeability .

Methodological Notes

- Contradiction Management : Conflicting bioactivity data (e.g., varying IC₅₀ values) are addressed by standardizing assay protocols (e.g., broth microdilution for antimicrobial tests) and controlling crystallographic purity (>95% by HPLC) .

- Synthetic Optimization : DoE (Design of Experiments) models are recommended to balance reaction parameters (temperature, catalyst loading) for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.